molecular formula C8H15NO B11031575 1-Acetyl-4-methylpiperidine CAS No. 4593-17-3

1-Acetyl-4-methylpiperidine

Cat. No.: B11031575
CAS No.: 4593-17-3
M. Wt: 141.21 g/mol
InChI Key: DWPMJTVAEDBIES-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

  • δ 2.10 ppm (s, 3H) : Methyl protons of the acetyl group.
  • δ 1.45–1.30 ppm (m, 3H) : Methylene protons adjacent to the nitrogen.
  • δ 1.05 ppm (d, 3H) : Methyl group at position 4, split due to coupling with adjacent protons.

In ¹³C NMR , key resonances include:

  • δ 207.5 ppm : Carbonyl carbon of the acetyl group.
  • δ 45.2 ppm : Quaternary carbon bearing the methyl group.
  • δ 21.0 ppm : Methyl carbon at position 4.

Infrared (IR) Spectroscopy

The IR spectrum shows a strong absorption band at 1,650 cm⁻¹ , corresponding to the C=O stretch of the acetyl group. Additional peaks at 2,850–2,950 cm⁻¹ arise from C-H stretches in the piperidine ring and methyl groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 141.2 , consistent with the molecular weight. Fragmentation patterns include loss of the acetyl group (m/z 99.1) and cleavage of the piperidine ring (m/z 70.1).

Thermodynamic Properties (Melting Point, Boiling Point, Density)

Experimental data for this compound’s thermodynamic properties are limited, but estimates based on structural analogs suggest:

  • Melting Point : ~-20°C to -10°C (amorphous solid or liquid at room temperature).
  • Boiling Point : ~210–220°C (extrapolated from piperidine derivatives).
  • Density : ~0.95–1.02 g/cm³, typical for acylated piperidines.

Solubility Profile and Partition Coefficients

This compound exhibits moderate solubility in polar and nonpolar solvents:

  • Water : ~5–10 mg/mL (20°C), driven by hydrogen bonding with the carbonyl group.
  • Ethanol : Miscible in all proportions.
  • Diethyl Ether : Solubility ~50 mg/mL.

The logP (octanol-water partition coefficient) is estimated at 1.2 ± 0.3 , indicating balanced lipophilicity and hydrophilicity. This property aligns with its use as an intermediate in organic synthesis, where moderate polarity facilitates reaction kinetics in diverse solvents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4593-17-3

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-7-3-5-9(6-4-7)8(2)10/h7H,3-6H2,1-2H3

InChI Key

DWPMJTVAEDBIES-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C

Origin of Product

United States

Preparation Methods

Traditional Acylation Agents

Classical methods involve reacting 4-methylpiperidine with acetyl chloride or acetic anhydride. However, these approaches often suffer from resinification and poor selectivity due to competing O-acetylation. For instance, acetyl chloride reactions at 25–40°C yield only 40–60% target product, with significant tar formation.

Ketene-Mediated Acetylation

Ketene (CH₂=C=O) emerges as a superior acetylating agent, enabling nitrogen-selective functionalization. US5861513A and EP0825183A1 detail a protocol where 4-methylpiperidine reacts with ketene gas in the presence of difluorophosphoric acid (HPO₂F₂) at 50–70°C.

Key Parameters:

  • Catalyst Loading: 1–3 mol% HPO₂F₂ (pKa < 4.7)

  • Solvent: Tetrahydrofuran (THF) or solvent-free conditions

  • Yield: 94.3% purity with 96.8% selectivity

The mechanism involves protonation of ketene by HPO₂F₂, generating a reactive acylium ion that selectively attacks the piperidine nitrogen. This method suppresses enol acetate formation (<3%) even under prolonged reaction times.

Methyl Group Introduction via Transfer Hydrogenation

Synthesis of 1-Methylpiperidine-4-carboxylic Acid

US8697876B2 outlines a transfer hydrogenation strategy to install the methyl group. Piperidine-4-carboxylic acid reacts with formaldehyde under palladium-on-charcoal catalysis (1–5 wt%) in aqueous formic acid at 90–95°C.

Reaction Conditions:

  • Pressure: Ambient

  • Time: 6–8 hours

  • Conversion: >95% to 1-methylpiperidine-4-carboxylic acid

The methylated intermediate is isolated as its hydrochloride salt using 1.5 equivalents of HCl, achieving >98% purity after recrystallization.

Subsequent Acetylation

The methylated carboxylic acid is converted to 1-acetyl-4-methylpiperidine via two steps:

  • Amide Formation: Reaction with thionyl chloride (SOCl₂) and diethylamine yields N,N-diethyl-1-methylpiperidine-4-carboxamide.

  • Grignard Coupling: Treatment with isopropylmagnesium chloride–lithium chloride (Turbo Grignard) at 18–25°C, followed by hydrobromic acid quench, affords the acetylated product.

Comparative Analysis of Catalytic Systems

Acid Catalysts in Ketene Reactions

A comparative study of acid catalysts reveals difluorophosphoric acid (HPO₂F₂) as optimal due to its strong acidity (pKa ≈ 1.5) and low corrosivity. Alternatives like sulfuric acid or p-toluenesulfonic acid reduce selectivity to <80%.

Table 1: Catalyst Performance in Ketene Acetylation

CatalystLoading (mol%)Temperature (°C)Selectivity (%)Byproducts (%)
HPO₂F₂1.55096.83.2
H₂SO₄2.06078.421.6
p-TsOH3.07065.134.9

Transition Metal Catalysts in Methylation

Palladium catalysts outperform platinum in transfer hydrogenation, achieving full conversion in 6 hours versus 10 hours for Pt/C. Nickel-based systems are unsuitable due to side reactions (>30% decarboxylation).

Solvent Effects and Reaction Optimization

Solvent-Free Acetylation

Solvent-free ketene reactions at 50°C under reduced pressure (20–100 mbar) enhance reaction rates (TOF = 12 h⁻¹) and simplify product isolation. This approach is preferred for industrial-scale synthesis, reducing waste and costs.

Solvent Selection in Grignard Reactions

Turbo Grignard reactions require anhydrous THF to prevent proto-dehalogenation. Water content >0.1% decreases yields by 40%.

Industrial-Scale Synthesis Considerations

Continuous-Flow Ketene Generation

Modern plants employ continuous ketene generators via pyrolysis of acetic acid at 700–750°C. Integrated quenching systems minimize ketene dimerization, ensuring 85–90% gas utilization.

Copper-Catalyzed Amination

A critical step in US8697876B2 involves Cu₂O-catalyzed amination at 70°C (0.03 wt% loading), producing 6-aminopyridin-2-yl intermediates with <1% discoloration . Higher temperatures (>80°C) or lower catalyst loadings degrade product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to 4-methylpiperidine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: 4-methylpiperidine.

    Substitution: Derivatives with different functional groups replacing the acetyl group.

Scientific Research Applications

1-Acetyl-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving piperidine derivatives.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-acetyl-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The acetyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Structural Analogues with Varying Acyl Groups

Compound Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
1-Acetyl-4-methylpiperidine 1-acetyl, 4-methyl 141.21 Intermediate in organic synthesis
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one 1-chloroacetyl, 2,6-trimethoxyphenyl 594.03 Antimicrobial, antimalarial activities
1-methyl-4-(m-hydroxyphenyl)-piperidin-4-ethylketone 1-methyl, 4-ethylketone, m-hydroxyphenyl N/A Opioid-like structural motifs

Key Differences :

  • The chloroacetyl group in the trimethoxyphenyl derivative introduces electrophilic reactivity, enhancing interactions with biological targets like enzymes .
  • Ethylketone substituents (e.g., in compounds) may alter metabolic stability compared to acetyl groups due to steric hindrance .

Derivatives with Aromatic Substituents

Compound Aromatic Groups Molecular Weight (g/mol) Applications References
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-chlorobenzyl 261.18 Intermediate in CNS drug synthesis
4-Anilino-1-Boc-piperidine 4-anilino, Boc-protected 276.35 Opioid precursor
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-methoxyphenyl, piperazine 301.41 Antipsychotic/antidepressant potential

Key Differences :

  • Chlorobenzyl groups enhance lipophilicity, improving blood-brain barrier penetration (e.g., CNS-targeting drugs) .
  • Boc protection in 4-anilino-1-Boc-piperidine facilitates selective deprotection during synthetic steps, unlike the acetyl group in this compound .

Functional Group Variations: Esters vs. Nitriles

Compound Functional Groups Molecular Weight (g/mol) Applications References
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate Ester, benzyl, phenylamino 366.45 Synthetic intermediate for analgesics
1-Acetylpiperidine-4-carbonitrile Acetyl, nitrile 164.21 Versatile nitrile for click chemistry

Key Differences :

  • Ester groups (e.g., in ) are prone to hydrolysis, limiting their in vivo stability compared to acetylated derivatives .
  • Nitrile groups offer orthogonal reactivity for cycloaddition reactions, expanding utility in bioconjugation .

Pharmacological Activity Correlations

  • Amide vs. Ester Linkages : Piperidines with amide bonds (e.g., ) exhibit broader antimicrobial and anti-inflammatory activities due to hydrogen-bonding capacity, while esters (e.g., ) are more metabolically labile .
  • Aryl Substituents: Compounds with 3,4,5-trimethoxyphenyl groups () show enhanced antimalarial activity compared to non-aromatic derivatives, attributed to π-π stacking with parasite targets .

Biological Activity

1-Acetyl-4-methylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group at the nitrogen atom and a methyl group at the 4-position of the piperidine ring. Its molecular formula is C8H15NC_8H_{15}N with a molecular weight of approximately 141.21 g/mol. The unique structural features contribute to its chemical reactivity and biological interactions.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for treating diseases such as cancer and neurodegenerative disorders.
  • Apoptosis Induction : Studies suggest that it may induce apoptosis in tumor cells, highlighting its potential as an anticancer agent.
  • Anti-inflammatory and Antioxidant Activities : The compound's structural features may also confer anti-inflammatory and antioxidant properties, making it relevant in medicinal chemistry.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description
AnticancerInduces apoptosis in tumor cells; potential for use in cancer therapy.
Enzyme InhibitionInhibits enzymes relevant to metabolic pathways, affecting disease states.
Anti-inflammatoryExhibits properties that may reduce inflammation.
AntioxidantPotential to scavenge free radicals and reduce oxidative stress.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Anticancer Properties : In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines by inducing apoptosis. For instance, research indicated a notable reduction in cell viability in MCF-7 breast cancer cells treated with the compound .
  • Neuroprotective Effects : Another study evaluated its effects on neurodegenerative conditions, suggesting that the compound could protect neuronal cells from oxidative damage, which is crucial in diseases like Alzheimer's .
  • Inhibition of Enzymatic Activity : Specific investigations revealed that this compound effectively inhibited cholinesterase activity, which is significant for conditions such as Alzheimer's disease where cholinergic signaling is impaired .

Future Directions

While preliminary findings are promising, further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Future studies should focus on:

  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
  • Clinical Trials : Initiating clinical trials to evaluate safety, tolerability, and effectiveness in humans.

Q & A

Q. What are the common synthetic routes for 1-Acetyl-4-methylpiperidine, and what factors influence reaction yield?

Methodological Answer: The synthesis typically involves acetylation of 4-methylpiperidine using acetic anhydride or acetyl chloride under basic conditions. Key steps include:

  • Nucleophilic acylation : Reacting 4-methylpiperidine with acetic anhydride in the presence of a catalyst (e.g., pyridine) to form the acetylated product.
  • Purification : Column chromatography or recrystallization to isolate the compound .
    Critical Factors :
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Temperature : Excess heat may lead to by-products like over-acetylated derivatives.
  • Catalyst selection : Bases like triethylamine improve acetyl group transfer .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

  • NMR : 1^1H and 13^13C NMR verify the acetyl group (δ ~2.1 ppm for CH3_3) and piperidine ring conformation.
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming substituent positions (e.g., axial vs. equatorial acetyl group) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 156.1) .

Q. What biological activities are associated with this compound in preclinical studies?

Methodological Answer: Piperidine derivatives exhibit diverse pharmacological properties:

  • Receptor interactions : Acetylated piperidines may modulate serotonin or dopamine receptors due to structural mimicry of endogenous amines.
  • Enzyme inhibition : Preliminary assays suggest activity against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) .
    Experimental Design :
  • In vitro assays : Use radioligand binding studies (e.g., 3^3H-labeled ligands) to quantify receptor affinity.
  • Dose-response curves : Establish IC50_{50} values for enzyme inhibition .

Q. What analytical methods ensure purity and stability of this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) resolve impurities.
  • Gas chromatography (GC) : Validates volatile by-products using NIST-standardized retention indices .
  • Karl Fischer titration : Quantifies water content, critical for hygroscopic piperidine derivatives .

Q. How do substituents on the piperidine ring influence the compound’s reactivity?

Methodological Answer:

  • Electron-donating groups (e.g., methyl at C4): Increase nucleophilicity at the nitrogen, enhancing acylation rates.
  • Steric effects : Bulky substituents (e.g., benzyl) hinder reaction kinetics but improve metabolic stability in vivo .
    Comparative Data :
Substituent PositionReactivity (Relative Rate)Metabolic Stability (t1/2_{1/2})
4-Methyl1.0 (reference)2.3 hours
4-Benzyl0.65.8 hours

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound derivatives with high enantiomeric excess?

Methodological Answer:

  • Chiral catalysts : Use (R)- or (S)-BINAP with palladium to induce asymmetric acylation.
  • Solvent effects : Opt for toluene or THF to stabilize transition states and improve enantioselectivity.
  • Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate desired enantiomers .

Q. How should researchers address contradictions in biological assay data for this compound analogs?

Methodological Answer:

  • Assay validation : Replicate studies using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
  • Meta-analysis : Compare results across structurally similar compounds (e.g., 1-Benzyl-4-methylpiperidin-4-amine ) to identify trends.
  • Control experiments : Test for off-target effects (e.g., cytotoxicity) that may skew IC50_{50} values .

Q. What computational strategies predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptor active sites (e.g., AChE).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • QSAR models : Corrogate substituent effects (e.g., Hammett constants) with activity data .

Q. What strategies mitigate stereochemical challenges during large-scale synthesis?

Methodological Answer:

  • Crystallization-induced asymmetric transformation : Seed reactions with enantiopure crystals to bias product formation.
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to racemize intermediates in situ .

Q. How can synthetic protocols be scaled while maintaining >98% purity?

Methodological Answer:

  • Continuous flow chemistry : Reduces batch variability and improves heat/mass transfer.
  • In-line purification : Couple reactors with preparative HPLC for real-time impurity removal.
  • Process analytical technology (PAT) : Use FTIR or Raman spectroscopy for real-time monitoring .

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